molecular formula C10H11N3O2 B14804087 1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester

1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester

Cat. No.: B14804087
M. Wt: 205.21 g/mol
InChI Key: JLKNNKLYQNMIRX-UHFFFAOYSA-N
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Description

1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester typically involves the reaction of 5-aminoindazole-6-carboxylic acid with methanol. An acid catalyst such as sulfuric acid or thionyl chloride is often used to promote the reaction . The reaction conditions usually involve refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

  • 1H-Indazole-6-carboxylic acid, 5-amino-, methyl ester
  • 1H-Imidazole-4-carboxylic acid, methyl ester
  • 1H-Imidazole, 4-methyl-

Comparison: 1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 6-amino-1-methylindazole-4-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,11H2,1-2H3

InChI Key

JLKNNKLYQNMIRX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)C(=O)OC)N

Origin of Product

United States

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